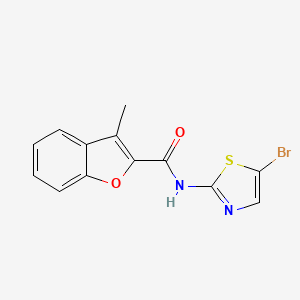![molecular formula C16H16FN3O B11115385 N'-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11115385.png)
N'-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 2-fluorobenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(4-methylbenzyl)amino]acetohydrazide
- N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
Molecular Formula |
C16H16FN3O |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H16FN3O/c1-12-6-8-14(9-7-12)18-11-16(21)20-19-10-13-4-2-3-5-15(13)17/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
InChI Key |
RPYYMSKCJXWAKF-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B11115306.png)
![ethyl (4Z)-4-(3,4-dimethylphenyl)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B11115317.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11115325.png)

![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl acetate](/img/structure/B11115336.png)
![2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115339.png)



![N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide](/img/structure/B11115350.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B11115361.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11115366.png)
![(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11115369.png)
methanone](/img/structure/B11115377.png)
